

Application Notes: Staining Tissue Sections with BODIPY™ FL C12

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Compound of Interest

Compound Name: Bodipy FL C12

Cat. No.: B15600025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a green fluorescent fatty acid analog widely utilized for the fluorescent labeling of lipids within biological samples.[1] Its hydrophobic 12-carbon alkyl chain facilitates its incorporation into lipid-rich environments such as cellular membranes and lipid droplets.[2] This lipophilic dye is a valuable tool for investigating fatty acid uptake, lipid metabolism, and the dynamics of lipid distribution in both live and fixed cells and tissues.[3][4][5] BODIPY™ FL C12 exhibits exceptional photophysical properties, including a high fluorescence quantum yield, photostability, and distinct emission spectra, making it an ideal probe for fluorescence microscopy.[2][6]

Principle of Staining

BODIPY™ FL C12 is a fluorescent fatty acid analog that passively diffuses across the cell membrane. Once inside the cell, it is esterified and incorporated into neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of lipid droplets.[5][7] This accumulation within lipid droplets results in bright, localized fluorescence, allowing for their visualization and analysis. The intensity of the fluorescence can be used to quantify the relative amount of fatty acid uptake and lipid accumulation under various experimental conditions.[2]

Applications in Tissue Staining

In tissue sections, BODIPY™ FL C12 staining is a powerful technique for studying:

- **Lipid Metabolism:** Visualizing and quantifying lipid accumulation in tissues such as the liver, brain, and muscle can provide insights into metabolic disorders like diabetes, cardiovascular disease, and cognitive impairment.[\[8\]](#)[\[9\]](#)
- **Pathological States:** Abnormal lipid droplet accumulation is a hallmark of various diseases. Staining with BODIPY™ FL C12 can help identify and characterize these pathological changes in tissue samples.[\[9\]](#)
- **Organelle Distribution and Function:** This dye can be used to observe the distribution and morphology of lipid droplets and their interactions with other organelles.[\[8\]](#)
- **Drug Discovery and Development:** Evaluating the effect of drug candidates on lipid metabolism and storage in tissues is a critical application in drug development.[\[8\]](#)

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for staining various sample types with BODIPY™ FL C12. Optimization may be required depending on the specific tissue and experimental conditions.

Table 1: Recommended Staining Concentrations

Sample Type	Recommended Concentration Range
Fixed Tissue Sections (Frozen)	1–10 μ M [8]
Fixed Tissue Sections (Paraffin-Embedded)	1–10 μ M (after proper deparaffinization) [8]
Live Cells in Culture	0.1–2 μ M [8]
Fixed Cells in Culture	0.5–5 μ M [8]

Table 2: Recommended Incubation Times

Sample Type	Recommended Incubation Time
Fixed Tissue Sections	30–60 minutes[8]
Live Cells in Culture	15–30 minutes[8]
Fixed Cells in Culture	20–60 minutes[8]

Experimental Protocols

Note: BODIPY™ dyes are sensitive to light. All staining procedures should be performed in the dark or with minimal light exposure to prevent photobleaching.[8][10]

Protocol 1: Staining of Frozen Tissue Sections

This protocol is suitable for tissues embedded in Optimal Cutting Temperature (OCT) compound.

Materials:

- Frozen tissue sections (10 µm) on slides
- 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
- Phosphate Buffered Saline (PBS), pH 7.4
- BODIPY™ FL C12 stock solution (e.g., 1 mM in DMSO)
- Staining Buffer (PBS or other suitable buffer)
- Anti-fade mounting medium (with or without DAPI for nuclear counterstain)
- Coverslips

Procedure:

- Fixation:
 - Bring frozen sections to room temperature for 5-10 minutes.

- Fix the sections with 4% PFA for 5-15 minutes at room temperature.[\[9\]](#)[\[11\]](#)
- Washing:
 - Wash the slides three times with PBS for 5-10 minutes each to remove the fixative.[\[9\]](#)[\[11\]](#)
- Staining:
 - Prepare the BODIPY™ FL C12 working solution by diluting the stock solution in Staining Buffer to a final concentration of 1–10 μ M.[\[8\]](#)
 - Incubate the sections with the BODIPY™ FL C12 working solution for 30-60 minutes at room temperature, protected from light.[\[8\]](#)
- Washing:
 - Wash the slides three times with PBS for 5-10 minutes each to remove excess dye.[\[9\]](#)[\[11\]](#)
- Mounting:
 - Carefully remove excess PBS from the slide.
 - Mount a coverslip using an anti-fade mounting medium.[\[8\]](#)[\[9\]](#)
- Imaging:
 - Image the stained sections using a fluorescence or confocal microscope with appropriate filters for BODIPY™ FL (Maximum Excitation/Emission: ~480/508 nm).[\[6\]](#)

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

Staining lipids in paraffin-embedded tissues can be challenging as the embedding process removes a significant portion of the lipids.[\[12\]](#) However, with careful deparaffinization and rehydration, some lipid staining can be achieved.

Materials:

- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Deionized water
- Phosphate Buffered Saline (PBS), pH 7.4
- BODIPY™ FL C12 stock solution (e.g., 1 mM in DMSO)
- Staining Buffer (PBS or other suitable buffer)
- Anti-fade mounting medium (with or without DAPI)
- Coverslips

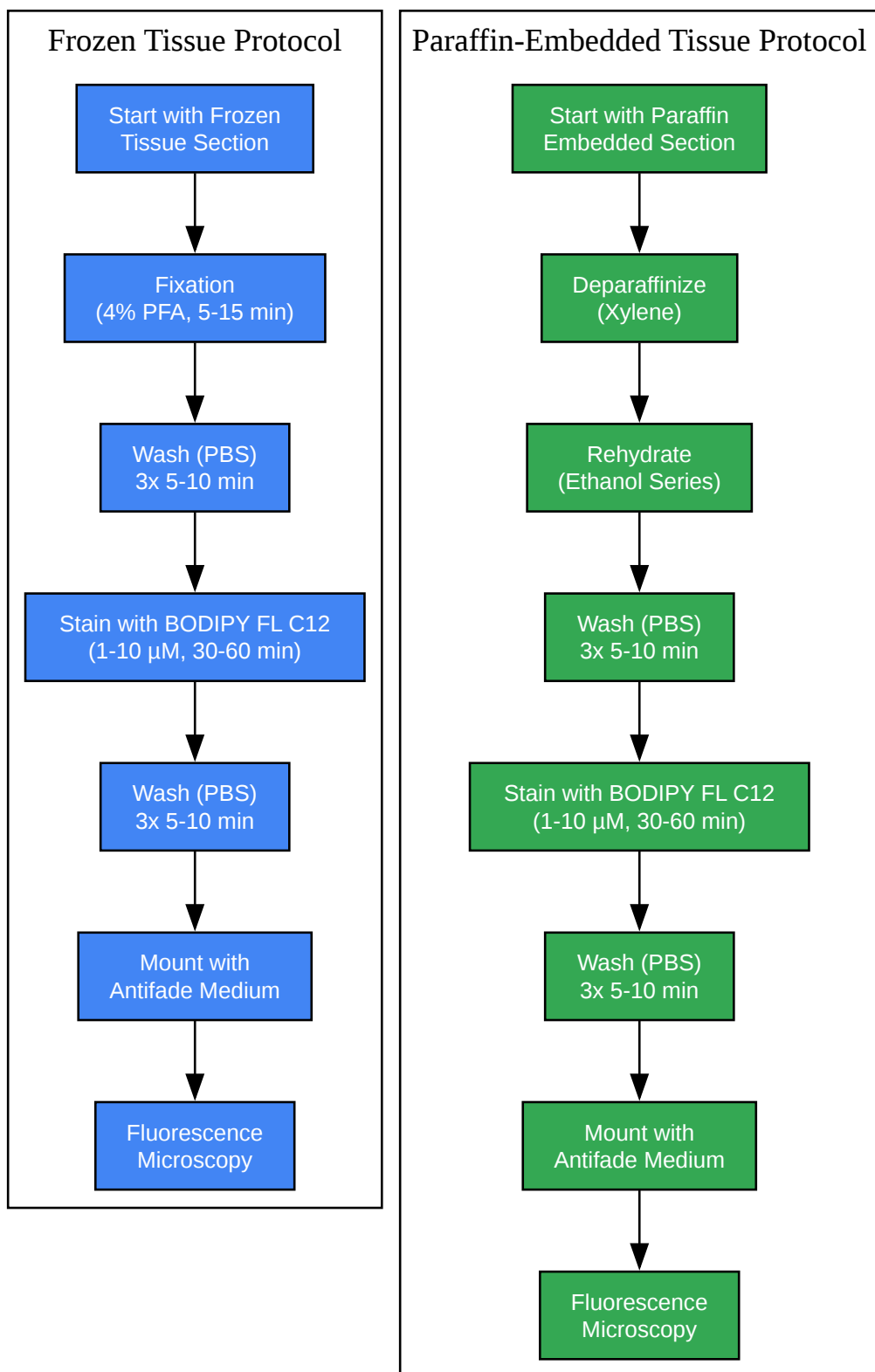
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene three times for 3 minutes each.[\[9\]](#)[\[11\]](#)
 - Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each.[\[9\]](#)[\[11\]](#)
 - Rinse with deionized water for 3 minutes.[\[9\]](#)[\[11\]](#)
- Washing:
 - Wash the slides with PBS three times for 5-10 minutes each.[\[9\]](#)
- Staining:
 - Prepare the BODIPY™ FL C12 working solution by diluting the stock solution in Staining Buffer to a final concentration of 1–10 μM .[\[8\]](#)

- Incubate the sections with the working solution for 30-60 minutes at room temperature, protected from light.[\[8\]](#)
- Washing:
 - Wash the slides three times with PBS for 5-10 minutes each.[\[9\]](#)[\[11\]](#)
- Mounting:
 - Mount a coverslip using an anti-fade mounting medium.[\[8\]](#)[\[9\]](#)
- Imaging:
 - Image the stained sections using a fluorescence or confocal microscope with appropriate filters for BODIPY™ FL (Maximum Excitation/Emission: ~480/508 nm).[\[6\]](#)

Visualizations

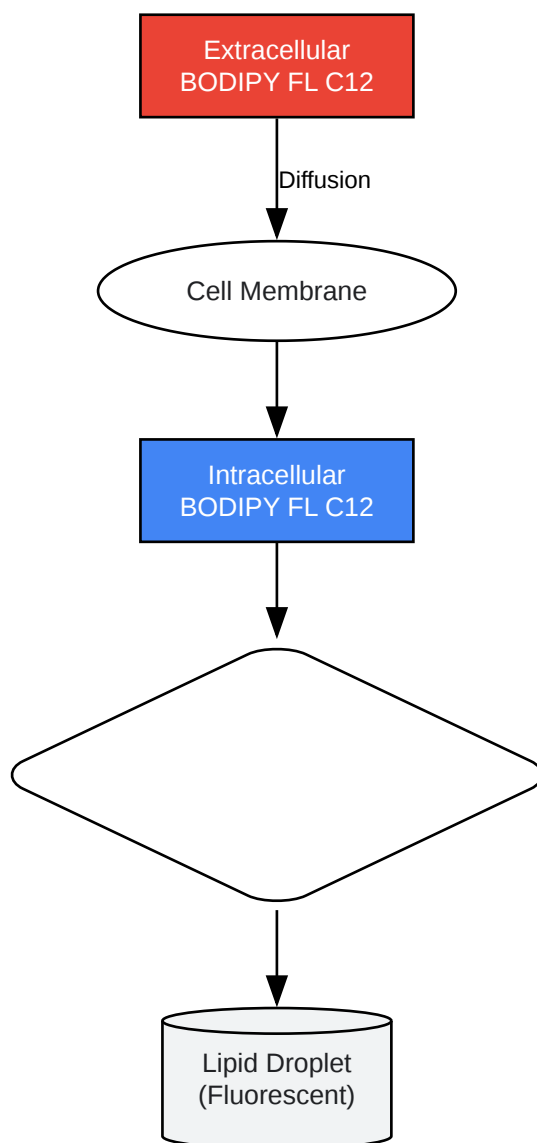
Experimental Workflow for Tissue Staining



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Caption: Workflow for staining frozen and paraffin-embedded tissue sections with **BODIPY FL C12**.

Fatty Acid Uptake and Metabolism



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Caption: Cellular uptake and incorporation of **BODIPY FL C12** into lipid droplets.

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